molecular formula C17H13NO2 B3204010 2-Methyl-4-phenylquinoline-3-carboxylic acid CAS No. 10265-84-6

2-Methyl-4-phenylquinoline-3-carboxylic acid

Cat. No. B3204010
CAS RN: 10265-84-6
M. Wt: 263.29 g/mol
InChI Key: XGOVHQRZEWXRBV-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 . It is used in research and has various applications in the field of chemistry .


Synthesis Analysis

The synthesis of quinoline compounds, such as 2-Methyl-4-phenylquinoline-3-carboxylic acid, has been a subject of interest in many studies . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-phenylquinoline-3-carboxylic acid consists of 17 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . Unfortunately, detailed structural information such as the InChI Key and PubChem ID are not available .


Chemical Reactions Analysis

Quinoline compounds are known for their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

2-Methyl-4-phenylquinoline-3-carboxylic acid has a molecular weight of 263.29 . The boiling point and other physical properties are not specified .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

Research on derivatives of 2-phenylquinoline, such as 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline and its oxime, has shown significant cytotoxicity against cancer cells. However, compounds like 4-(4-acetylanilino)-6-methoxy-2-phenylquinoline-3-carboxylic acid with a free carboxylic acid at the C(3) position were inactive, suggesting that this position's steric hindrance may prevent cytotoxic activity (Zhao et al., 2005).

Novel Synthesis Approaches

A novel synthesis method has been developed for 3-halo-2-phenylquinoline-4-carboxylic acids. This process involves creating the 3-amino intermediate and then replacing the amino group with chlorine or bromine (Raveglia et al., 1997).

Synthesis of Sulfone Dimers

6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids have been synthesized through a one-pot reaction, indicating potential as anticancer agents (Javadi & Azizian, 2016).

Molecular Conformation and Crystal Packing

Studies on the molecular conformation and crystal packing of derivatives like Methyl 2-methyl-4-phenylquinoline-3-carboxylate have provided insights into the weak interactions that dictate the packing of molecules in the crystal lattice (Sarveswari et al., 2012).

Synthesis of Phenyl Ester and Amides

Biologically important 2-phenylquinoline-4-carboxylic esters and amides have been synthesized for antibacterial applications. Some of these compounds showed significant activity against bacteria like Salmonella typhi and Bacillus subtalis (Shankerrao et al., 2012).

Safety And Hazards

The safety and hazards associated with 2-Methyl-4-phenylquinoline-3-carboxylic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

2-methyl-4-phenylquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-15(17(19)20)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOVHQRZEWXRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Upadhyay, P Kushwaha, S Gupta, RP Dodda… - European Journal of …, 2018 - Elsevier
… A mixture of prop-2-yn-1-yl 2-methyl-4-phenylquinoline-3-carboxylic acid (8a)/prop-2-yn-1-yl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid (8b) 1 mmol, propargyl bromide, K 2 …
Number of citations: 57 www.sciencedirect.com
L Yang, Y Jinding - Chinese Journal of Organic Chemistry, 2023 - sioc-journal.cn
A green, efficient and catalyst-free synthesis of (E)-2-styrylquinoline-3-carboxylic acid derivatives via direct olefination of 2-methylquinoline-3-carboxylic acid with aromatic aldehydes …
Number of citations: 0 sioc-journal.cn
A Singhal, P Kumari, SMS Chauhan - Current Organocatalysis, 2017 - ingentaconnect.com
Background: Quinolines are one of the most popular N-heteroaromatic compounds incorporated into the structures of many pharmaceuticals. The classical methods for the synthesis of …
Number of citations: 3 www.ingentaconnect.com
A Singhal, P Kumari, K Nisa - Current Organic Synthesis, 2019 - ingentaconnect.com
Background: Quinolines represent an important class of bioactive molecules which are present in various synthetic drugs, biologically active natural compounds and pharmaceuticals. …
Number of citations: 5 www.ingentaconnect.com
M Anzini, A Cappelli, S Vomero, M Seeber… - Journal of medicinal …, 2001 - ACS Publications
… Preparation of 2-Methyl-4-phenylquinoline-3-carboxylic Acid (27). A mixture of ester 26 15 (5.9 g, 2.0 mmol), potassium hydroxyde (3.0 g, 53 mmol), ethanol (40 mL), and water (4 mL) …
Number of citations: 86 pubs.acs.org
O Gupta, T Pradhan, R Bhatia, V Monga - European Journal of Medicinal …, 2021 - Elsevier
… in the presence of TFA for 3 h to yield 2-methyl-4-phenylquinoline-3-carboxylate derivatives which were further converted to prop-2-yn-1-yl 2-methyl-4-phenylquinoline-3-carboxylic acid …
Number of citations: 21 www.sciencedirect.com
L Senerovic, D Opsenica, I Moric, I Aleksic… - … Infectious Diseases and …, 2020 - Springer
… Series of triazolyl esters of 2-methyl-4-phenylquinoline-3-carboxylic acid have been evaluated in vitro against L. donovani (Upadhyay et al. 2018). Most of the derivatives exhibited …
Number of citations: 74 link.springer.com
M Awwa - 2020 - search.proquest.com
The creation of new and improved medicines is an urgent matter with respect to many diseases which afflict mankind. Chronic pain afflicts more than 20% of the adult US population and …
Number of citations: 0 search.proquest.com
B Tanwar, D Kumar, A Kumar, MI Ansari… - New Journal of …, 2015 - pubs.rsc.org
… Representative procedure for the synthesis of 2-methyl-4-phenylquinoline-3-carboxylic acid … )] 10) to obtain analytically pure 2-methyl-4-phenylquinoline-3-carboxylic acid 4 (0.35 g, 68%…
Number of citations: 21 pubs.rsc.org

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